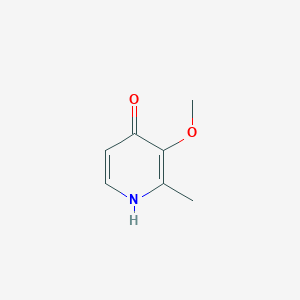

3-Methoxy-2-methyl-1H-pyridin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSQENQZGWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968378 | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-11-7, 53603-11-5 | |

| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 76015-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methyl-1H-pyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-Methoxy-2-methyl-1H-pyridin-4-one, a valuable intermediate in pharmaceutical research. The synthesis commences from the readily available starting material, maltol (3-hydroxy-2-methyl-4H-pyran-4-one), and proceeds through a two-step sequence involving methylation and subsequent ring transformation with ammonia. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and reaction mechanism.

Core Synthesis Pathway

The predominant and well-established route for the synthesis of this compound is a two-step process. The first step involves the methylation of the hydroxyl group of maltol to yield the intermediate, 2-methyl-3-methoxypyranone. In the second step, this intermediate undergoes a ring transformation reaction with ammonia to afford the final product.[1]

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Methylation | Maltol | Methyl Iodide | Acetone | Reflux | 6 | 98 |

| 2. Ring Transformation | 2-methyl-3-methoxypyranone | 25% Aqueous Ammonia | Ethanol | 75 | 12 | 75 |

Experimental Protocols

Step 1: Synthesis of 2-methyl-3-methoxypyranone

Methodology:

-

To a 250 mL single-neck round-bottom flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).[1]

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Remove the solvent by rotary evaporation.[1]

-

Dissolve the residue in 100 mL of water.[1]

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Concentrate the organic layer under reduced pressure to obtain 2-methyl-3-methoxypyranone as the product.[1]

Caption: Experimental workflow for the synthesis of 2-methyl-3-methoxypyranone.

Step 2: Synthesis of this compound

Methodology:

-

In a 250 mL single-neck round-bottom flask, add the 2-methyl-3-methoxypyranone (8.65 g, 40 mmol) obtained from the previous step.[1]

-

Add 60 mL of 25% aqueous ammonia and 50 mL of ethanol to the flask.[1]

-

Heat the mixture to 75 °C and maintain at reflux for 12 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Remove the solvent by rotary evaporation to obtain a brown oily liquid.[1]

-

Recrystallize the crude product from an acetone/ethyl acetate mixture to yield this compound as a light yellow solid.[1]

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The conversion of the 4H-pyran-4-one ring to a 1H-pyridin-4-one ring is a key transformation in this synthesis. The generally accepted mechanism involves a nucleophilic attack by ammonia on the pyranone ring, leading to ring opening, followed by an intramolecular cyclization to form the more stable pyridinone ring.[2]

Caption: Conceptual mechanism for the conversion of pyranone to pyridinone.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-1H-pyridin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research. The information is presented to support research and development activities, offering readily accessible data for computational modeling, synthesis planning, and formulation development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data has been compiled from various chemical databases and suppliers. It is important to note that while these values are provided, detailed experimental protocols for their determination are not extensively available in the public domain. The presented data, particularly predicted values, should be considered in this context.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76015-11-7 | [1][2][3][4] |

| Molecular Formula | C₇H₉NO₂ | [2][3][4] |

| Molecular Weight | 139.15 g/mol | [1][3] |

| Melting Point | 153-160 °C | [2][3][4] |

| Boiling Point | 252.7 ± 40.0 °C (Predicted) | [2] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 106.6 °C | [2][4] |

| Vapor Pressure | 0.0191 mmHg at 25°C | [2] |

| pKa | 11.07 ± 0.69 (Predicted) | [2] |

| XLogP3 | 0.7 | [1] |

| Appearance | Powder or liquid | [4] |

| InChI | InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | [1] |

| SMILES | CC1=C(C(=O)C=CN1)OC | [1] |

Synthesis and Potential Applications

This compound serves as a versatile intermediate in pharmaceutical synthesis.[5] It has been utilized as a reactant in the preparation of 4-pyridone nucleoside derivatives, which are being investigated as potential antitumor agents.[6][7]

One documented synthetic application involves a two-step process starting from maltol. This process is outlined in the workflow diagram below. The resulting compound is a precursor for molecules with iron-chelating and monoamine oxidase B (MAO-B) inhibitory activities.[5]

Hazard and Safety Information

For safe handling in a laboratory setting, it is crucial to be aware of the hazard classifications for this compound. According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation

The signal word associated with this compound is "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this chemical.

Experimental Protocols

Conclusion

This compound is a chemical entity with established physicochemical properties that make it a valuable building block in medicinal chemistry. Its role as a precursor in the synthesis of compounds with potential therapeutic applications, including antitumor and neuroprotective activities, underscores its importance for further research and drug development. Researchers are encouraged to consider the provided data as a foundational resource, with the recommendation for independent verification of key parameters as required by their specific research context.

References

An In-depth Technical Guide on 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS: 76015-11-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class. While extensive research on the specific biological activities of this core molecule is limited, it serves as a crucial intermediate in the synthesis of various derivatives with significant therapeutic potential.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and explores the promising biological activities of its derivatives, offering insights for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 76015-11-7 | [5] |

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molecular Weight | 139.15 g/mol | [5] |

| Melting Point | 156-160 °C | [5] |

| Appearance | powder, or liquid | |

| SMILES | COC1=C(C)NC=CC1=O | [5] |

| InChI | 1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | [5] |

| InChIKey | GNWSQENQZGWCSW-UHFFFAOYSA-N | [5] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined below. The synthesis is a two-step process starting from maltol.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 2-methyl-3-methoxypyranone

-

To a 250 mL single-mouth flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of water.

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain 2-methyl-3-methoxypyrone. The reported yield is 98%.

Step 2: Synthesis of this compound

-

In a 250 mL single-mouth flask, add the 2-methyl-3-methoxypyranone (8.65 g, 40 mmol) obtained from the previous step.

-

Add 60 mL of 25% aqueous ammonia and 50 mL of ethanol.

-

Heat the mixture to reflux at 75 °C for 12 hours.

-

After the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a brown oily liquid.

-

Recrystallize the crude product from acetone/ethyl acetate to yield light yellow solid this compound. The reported yield is 75%.

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a range of promising biological activities.

Antitumor Activity

Derivatives of this compound have been investigated for their potential as antitumor agents. Specifically, 4-pyridone nucleoside derivatives synthesized from this core have shown potential as cytotoxic agents.[2][4] Furthermore, other pyridinone derivatives have demonstrated significant tumor growth inhibition against various human tumor cell lines.[6] One study on a 4-hydroxy-2-pyridone derivative, sambutoxin, revealed its potent anticancer activity through the induction of ROS, DNA damage, and apoptosis via the mitochondrial pathway.[7]

| Derivative Class | Activity | Reference |

| 4-Pyridone Nucleosides | Potential Antitumor Agents | [2][4] |

| Bis(pyridyl)methanes | Tumor Growth Inhibition | [6] |

| Sambutoxin (4-hydroxy-2-pyridone) | Anticancer (induces apoptosis) | [7] |

Iron Chelating Activity

The 3-hydroxy-4-pyridinone scaffold, which can be derived from this compound, is a well-known iron chelator.[8][9][10][11] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is a clinically approved oral iron chelating drug.[8] Research into other derivatives aims to improve efficacy and reduce the drawbacks of existing therapies. The bidentate nature of the hydroxyl and ketone groups in the ortho position confers a high affinity for trivalent metal cations like Fe³⁺.[8]

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of this compound have been explored as inhibitors of monoamine oxidase B (MAO-B).[1][3] MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. Studies on pyridazinone derivatives, which share structural similarities, have identified potent and selective MAO-B inhibitors with IC₅₀ values in the sub-micromolar range.[12][13][14][15][16]

| Derivative Class | Target | IC₅₀ / Kᵢ | Reference |

| Pyridazinone Derivatives | MAO-B | IC₅₀ = 0.17 µM (TR16) | [12][13] |

| Pyridazinobenzylpiperidines | MAO-B | IC₅₀ = 0.203 µM (S5) | [14][15][16] |

Potential Signaling Pathway Involvement

Based on the observed anticancer activity of pyridinone derivatives like sambutoxin, a potential signaling pathway leading to apoptosis can be proposed. This pathway highlights the induction of reactive oxygen species (ROS) as a key initiating event.

Caption: Potential apoptosis induction pathway by pyridinone derivatives.

Conclusion

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its derivatives have demonstrated significant potential in the fields of oncology, iron chelation therapy, and neurodegenerative disease treatment. Further research into the synthesis and biological evaluation of novel derivatives based on this core scaffold is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers to design and execute further studies in this promising area of medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 76015-11-7 [chemicalbook.com]

- 5. This compound 97 76015-11-7 [sigmaaldrich.com]

- 6. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 11. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Methoxy-2-methyl-1H-pyridin-4-one, a heterocyclic compound of interest in pharmaceutical research. By integrating data from various spectroscopic techniques, this document outlines the systematic approach to confirming its molecular structure. Detailed experimental protocols and a logical workflow are presented to aid researchers in the characterization of this and similar molecules.

Compound Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Weight: 139.15 g/mol [4]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 156-160 °C | [1][2][3] |

| Appearance | Solid | [3] |

Spectroscopic Data for Structure Confirmation

The structural framework of this compound was determined through the combined application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insights into its fragmentation pattern, which aids in structural determination.

Table 2: Mass Spectrometry Data for this compound

| Ion/Fragment | m/z Value | Interpretation | Reference |

| [M]⁺ | 139 | Molecular Ion | [4] |

| Fragment 1 | 124 | Loss of a methyl group (-CH₃) | [4] |

| Fragment 2 | 96 | Further fragmentation | [4] |

| [M+H]⁺ (Predicted) | 140.07060 | Protonated Molecule | [5] |

| [M+Na]⁺ (Predicted) | 162.05254 | Sodium Adduct | [5] |

The observation of the molecular ion at m/z 139 is consistent with the compound's molecular formula, C₇H₉NO₂. The fragmentation pattern, including the loss of a methyl group (m/z 124), further supports the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. The analysis was performed using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | N-H stretching (in solid state) |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1640 | Strong | C=O stretching (pyridinone ring) |

| ~1550 | Strong | C=C stretching (pyridinone ring) |

| ~1250 | Strong | C-O-C stretching (methoxy group) |

Note: The exact peak positions can vary slightly. The assignments are based on characteristic group frequencies.

The presence of a broad absorption band in the N-H stretching region is indicative of hydrogen bonding in the solid state. The strong carbonyl absorption at approximately 1640 cm⁻¹ is characteristic of a pyridinone ring system. The bands corresponding to C-H and C-O-C stretching further corroborate the presence of the methyl and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not publicly available in detail, a predicted spectrum and analysis based on the known structure are presented below.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-6 |

| ~6.5 | d | 1H | H-5 |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | -CH₃ |

| Broad signal | s | 1H | N-H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C-4) |

| ~145 | C-6 |

| ~140 | C-2 |

| ~130 | C-3 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

| ~15 | -CH₃ |

The predicted NMR data is consistent with the proposed structure, showing distinct signals for the aromatic protons, the methoxy group, and the methyl group. 2D NMR experiments such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure elucidation of this compound.

Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent series 6890 GC system with a 5973 Mass Selective Detector).[6]

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography Method:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry Method:

Infrared Spectroscopy (ATR-IR)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[9]

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or 400 MHz).[6]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.[10][11][12][13]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of analytical techniques. This workflow ensures a systematic and comprehensive characterization of the molecule.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a consistent and unambiguous structural assignment for this compound. This technical guide serves as a detailed reference for the analytical methodologies and data interpretation involved in the characterization of this compound, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. This compound | 76015-11-7 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C7H9NO2 | CID 323424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H9NO2) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. labs.chem.byu.edu [labs.chem.byu.edu]

- 11. chem.washington.edu [chem.washington.edu]

- 12. ukisotope.com [ukisotope.com]

- 13. pubs.acs.org [pubs.acs.org]

3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 3-Methoxy-2-methyl-1H-pyridin-4-one. Based on its structural similarity to the well-characterized iron chelator Deferiprone, the primary mechanism of action of this compound is proposed to be iron chelation. This document consolidates available data on related compounds, details relevant experimental protocols for assessing its activity, and presents signaling pathways and experimental workflows to guide further research. Due to a lack of direct studies on this compound, data from its close analog, Deferiprone, is used as a surrogate to infer its potential biological activity. Furthermore, this guide explores a potential secondary mechanism of action, monoamine oxidase B (MAO-B) inhibition, based on preliminary findings related to a derivative.

Introduction

This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂. It belongs to the hydroxypyridinone class of compounds, which are recognized for their metal-chelating properties. While this compound itself is primarily documented as a chemical intermediate in pharmaceutical synthesis, its structural resemblance to the clinically approved iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) provides a strong basis for its mechanism of action.[1][2]

Iron is essential for numerous physiological processes, but its excess can lead to cellular toxicity through the generation of reactive oxygen species. Iron overload is a pathological condition that can result from genetic disorders or frequent blood transfusions. The primary therapeutic strategy for managing iron overload is chelation therapy.

This guide will delve into the presumed primary mechanism of action of this compound as an iron chelator, drawing parallels with Deferiprone. Additionally, it will touch upon a potential secondary mechanism involving the inhibition of monoamine oxidase B (MAO-B), as suggested by the activity of a synthesized derivative.[3]

Core Mechanism of Action: Iron Chelation

The principal proposed mechanism of action for this compound is the chelation of ferric iron (Fe³⁺). This action is attributed to the 3-hydroxy-4-pyridone scaffold, which acts as a bidentate ligand.

Molecular Interaction with Iron

It is hypothesized that three molecules of this compound coordinate with one atom of ferric iron to form a stable, neutral 3:1 complex.[4][5][6] This complex formation renders the iron water-soluble, facilitating its excretion from the body, primarily through the urine.[5][6] The chelation process reduces the concentration of labile plasma iron, which is a key contributor to oxidative stress and cellular damage.[6]

Caption: Proposed mechanism of iron chelation.

Quantitative Data (Inferred from Deferiprone)

Due to the absence of specific quantitative data for this compound, the following tables summarize key pharmacokinetic and efficacy parameters for its structural analog, Deferiprone, to provide a reference for its potential activity.

Table 1: Pharmacokinetic Properties of Deferiprone

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~85% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 45-60 minutes | [7] |

| Elimination Half-life | 1-2.5 hours | [7] |

| Metabolism | Primarily glucuronidation | [7] |

| Excretion | >90% renal |[7] |

Table 2: Efficacy of Deferiprone in Reducing Iron Overload

| Study Population | Dosage | Outcome | Reference |

|---|---|---|---|

| Thalassemia Major Patients | 75 mg/kg/day | Significant decrease in hepatic iron concentration | [8] |

| Thalassemia Major Patients | 25 and 75 mg/kg | Mean Cmax of 17.6 and 26.5 mg/L respectively |[7] |

Potential Secondary Mechanism: Monoamine Oxidase B (MAO-B) Inhibition

A derivative of this compound, specifically 2-methyl-3-hydroxy-1-((coumarin-3-yl) methyl) pyridin-4 (1H)-one, has been reported to exhibit monoamine oxidase B (MAO-B) inhibitory activity.[3] MAO-B is an enzyme responsible for the degradation of several key neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. This suggests that this compound and its derivatives warrant investigation for their potential neurological effects.

Caption: Potential MAO-B inhibition pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the proposed mechanisms of action of this compound.

Iron Chelation Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for other 3-hydroxypyridin-4-one derivatives.

Objective: To determine the iron (III) binding stoichiometry and affinity of this compound.

Materials:

-

This compound

-

Ferric chloride (FeCl₃) solution (standardized)

-

HEPES buffer (pH 7.4)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute in HEPES buffer.

-

Prepare a series of solutions with a fixed concentration of the compound and varying concentrations of FeCl₃.

-

Also, prepare a series of solutions with a fixed concentration of FeCl₃ and varying concentrations of the compound (Job's plot method for stoichiometry).

-

Incubate the solutions at a controlled temperature (e.g., 25°C) for a set time to allow complex formation to reach equilibrium.

-

Measure the absorbance spectra of each solution in the UV-Vis range (typically 200-800 nm).

-

For stoichiometry, plot the change in absorbance at the wavelength of maximum absorbance of the complex against the mole fraction of the ligand.

-

For affinity (pFe³⁺ value), analyze the spectral data using appropriate software to calculate the binding constant.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This is a general protocol for assessing MAO-B inhibition.[9][10][11]

Objective: To determine the in vitro inhibitory activity of this compound against human MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Benzylamine)[9]

-

Fluorogenic probe (e.g., Amplex® Red)[9]

-

Horseradish peroxidase (HRP)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing MAO Assay Buffer, HRP, and Amplex® Red.

-

Add varying concentrations of this compound (or its derivatives) to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.

-

Add the MAO-B enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the MAO-B substrate to all wells.

-

Measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) with excitation and emission wavelengths appropriate for the fluorogenic probe (e.g., Ex/Em = 535/587 nm for resorufin).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, its structural analogy to Deferiprone strongly supports its role as an iron chelator. The core mechanism is likely the formation of a stable 3:1 complex with ferric iron, leading to its systemic clearance. Further investigations are warranted to confirm this activity and to quantify its efficacy. Moreover, the potential for this compound and its derivatives to act as MAO-B inhibitors opens up an exciting avenue for research into its neuropharmacological properties. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these proposed mechanisms of action.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 76015-11-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. macsenlab.com [macsenlab.com]

- 5. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 6. What is Deferiprone used for? [synapse.patsnap.com]

- 7. Population pharmacokinetics of deferiprone in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimates of the effect on hepatic iron of oral deferiprone compared with subcutaneous desferrioxamine for treatment of iron overload in thalassemia major: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Biological Activity of 3-Methoxy-2-methyl-1H-pyridin-4-one

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 3-Methoxy-2-methyl-1H-pyridin-4-one. It is important to note that publicly available scientific literature does not contain direct studies on the biological evaluation of this specific compound. The information presented herein is therefore inferred from the well-documented activities of structurally related pyridin-4-one derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₉NO₂. While primarily documented as a synthetic intermediate in the preparation of more complex molecules, its core pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide explores the potential biological activities of this compound based on the activities of its structural analogs.

Potential Biological Activities

The pyridin-4-one nucleus is associated with a wide range of pharmacological effects. Based on the activities of related compounds, the potential biological activities of this compound include:

-

Anticancer Activity

-

Iron Chelating Activity

-

Monoamine Oxidase B (MAO-B) Inhibition

-

Antimalarial Activity

-

Anti-inflammatory Activity

Each of these potential activities will be discussed in detail in the following sections, including quantitative data from representative analogs, detailed experimental protocols, and relevant signaling pathways.

Anticancer Activity

The pyridin-4-one scaffold is a key component in several compounds investigated for their anticancer properties. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity of Pyridin-4-one Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridin-4-one and related pyridine derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | MTT | 0.22 | [1] |

| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | MTT | 1.88 | [1] |

| Pyridin-2-one Derivative 3r | A549 (Lung) | MTT | < 12.3 | [2] |

| Pyridin-2-one Derivative 3r | HCT-116 (Colon) | MTT | < 12.3 | [2] |

| Pyridin-2-one Derivative 3r | MCF-7 (Breast) | MTT | < 12.3 | [2] |

| Pyridin-2-one Derivative 3r | HepG2 (Liver) | MTT | < 12.3 | [2] |

| Bis(pyridyl)methane 4g | Various (60 cell lines) | SRB | 1 - 10 | [3] |

| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | MTT | 3.89 | [4] |

| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | MTT | 12.58 | [4] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Caption: Intrinsic apoptosis signaling pathway potentially induced by pyridin-4-one derivatives.

Iron Chelating Activity

Many 3-hydroxy-4-pyridinone derivatives are potent and selective iron(III) chelators. This property is the basis for their use in the treatment of iron overload diseases.

Quantitative Data for Iron Chelating Activity

The iron chelating efficiency is often expressed as the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 100 µM ligand concentration.

| Compound/Derivative | pFe³⁺ | Reference |

| Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) | 19.4 | [5] |

| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.4 | [5] |

| 1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | 21.5 | [5] |

| CP502 (amido-3-hydroxypyridin-4-one) | 21.7 | [6] |

| Hexadentate 3-hydroxypyridin-4-one monomer | 30.37 | [7] |

Experimental Protocol: Spectrophotometric Determination of Iron Chelation

This method relies on the formation of a colored complex between the pyridinone ligand and iron(III), which can be quantified using a UV-Vis spectrophotometer.

Materials:

-

3-hydroxy-4-pyridinone derivative

-

FeCl₃ solution of known concentration

-

Buffer solution (e.g., HEPES or MOPS, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of the ligand and FeCl₃ in the buffer.

-

Complex Formation: Mix the ligand and FeCl₃ solutions in a cuvette to achieve the desired final concentrations.

-

Equilibration: Allow the mixture to equilibrate for a specified time (e.g., 30 minutes).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the absorbance maximum of the iron-ligand complex and use the Beer-Lambert law to calculate the concentration of the complex. This information can be used to determine the stability constant of the complex and subsequently the pFe³⁺ value.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of pyridazinone, a related heterocyclic system, have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters. This suggests that pyridin-4-ones could also be explored for this activity.

Quantitative Data for MAO-B Inhibition of Pyridazinone Derivatives

| Compound/Derivative | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| TR16 | 0.17 | > 40 | > 235.29 | [8][9] |

| TR2 | 0.27 | 22.94 | 84.96 | [8][9] |

| S5 | 0.203 | 3.857 | 19.04 | [10] |

| S16 | 0.979 | > 20 | > 20.43 | [10] |

Experimental Protocol: MAO-B Inhibition Assay

This assay measures the activity of MAO-B by monitoring the production of a fluorescent product from a substrate.

Materials:

-

Recombinant human MAO-B

-

MAO-B substrate (e.g., kynuramine)

-

Test compound

-

Potassium phosphate buffer (pH 7.4)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate MAO-B with various concentrations of the test compound in the buffer for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimalarial Activity

Diaryl ether substituted 4-pyridones have emerged as a promising class of antimalarial agents.

Quantitative Data for Antimalarial Activity of 4-Pyridone Derivatives

| Compound/Derivative | P. falciparum Strain | In Vitro IC₅₀ (nM) | In Vivo ED₅₀ (mg/kg) (P. yoelii) | Reference |

| Diaryl ether 4-pyridone | K1 (multidrug-resistant) | 1.3 | 0.2 | [11] |

| Diaryl ether 4-pyridone | TM90-C2B (chloroquine-resistant) | 31 | - | [11] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

Materials:

-

P. falciparum culture

-

Human red blood cells

-

RPMI 1640 medium supplemented with AlbuMAX II

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

96-well plates

-

Test compound

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

-

Assay Setup: Add parasitized red blood cells to a 96-well plate with serial dilutions of the test compound.

-

Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the compound concentration.

Anti-inflammatory Activity

3-hydroxy-pyridin-4-one derivatives have been reported to possess anti-inflammatory effects, which may be linked to their iron-chelating and antioxidant properties.

Quantitative Data for Anti-inflammatory Activity

A study on new 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[12]

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |

| Compound A | 20 | 67 | [12] |

| Compound B | 400 | Significant inhibition | [12] |

| Compound C | 200 | Significant inhibition | [12] |

| Indomethacin (Standard) | 10 | 60 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute inflammation.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compound

-

Plethysmometer

-

Vehicle (e.g., saline or DMSO)

Procedure:

-

Animal Grouping: Divide the rats into groups (control, standard, and test compound groups).

-

Compound Administration: Administer the test compound or vehicle intraperitoneally or orally. Administer a standard anti-inflammatory drug (e.g., indomethacin) to the standard group.

-

Induction of Edema: After a specific time (e.g., 30 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on the pyridin-4-one scaffold strongly suggests its potential for a range of biological activities, including anticancer, iron chelation, MAO-B inhibition, antimalarial, and anti-inflammatory effects. This technical guide provides a foundation for future research into the pharmacological profile of this compound and its derivatives. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-2-methyl-1H-pyridin-4-one: Synthesis, Properties, and Therapeutic Potential as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While exhibiting limited intrinsic biological activity, it serves as a crucial and versatile intermediate in the synthesis of a variety of derivatives with promising therapeutic applications. This technical guide provides a comprehensive review of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its utility in developing compounds with potential antitumor, iron-chelating, and monoamine oxidase B (MAO-B) inhibitory activities. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridin-4-one scaffold.

Chemical and Physical Properties

This compound, also known as 3-methoxy-2-methyl-4(1H)-pyridone, is a beige solid with the molecular formula C₇H₉NO₂.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 139.15 g/mol | [1][3][4] |

| CAS Number | 76015-11-7 | [1][3][4] |

| Melting Point | 156-160 °C | [3] |

| Appearance | Beige Solid | [2] |

| Molecular Formula | C₇H₉NO₂ | [1][3][4] |

| InChIKey | GNWSQENQZGWCSW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C)NC=CC1=O | [3] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from maltol. The detailed experimental protocol is as follows:

Experimental Protocol:

Step 1: Synthesis of 2-methyl-3-methoxypyranone

-

To a 250 mL single-mouth flask, add maltol (7.56 g, 60 mmol), acetone (100 mL), and methyl iodide (9.37 g, 66 mmol).

-

Heat the mixture to reflux and maintain for 6 hours.

-

After the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of water.

-

Extract the aqueous solution with dichloromethane (4 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain 2-methyl-3-methoxypyrone. The reported yield is 98%.[5]

Step 2: Synthesis of this compound

-

In a 250 mL single-mouth flask, combine the 2-methyl-3-methoxypyrone (8.65 g, 40 mmol) obtained from the previous step, 60 mL of 25% aqueous ammonia, and 50 mL of ethanol.

-

Heat the mixture to reflux at 75 °C for 12 hours.

-

After the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain a brown oily liquid.

-

Recrystallize the crude product from an acetone/ethyl acetate mixture to yield a light yellow solid of this compound. The reported yield is 75%.[5]

Applications as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of various derivatives with potential therapeutic activities. Its core structure allows for modifications that can lead to compounds targeting different biological pathways.

Antitumor Agents: 4-Pyridone Nucleoside Derivatives

3-Methoxy-2-methylpyridin-4(1H)-one has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives, which have shown potential as antitumor agents.[2] A study on the synthesis of 3-hydroxy-2- and -4-pyridone nucleosides revealed that a 4-pyridone riboside derivative exhibited a twofold lower ID50 against P-388 cells in culture compared to its parent pyridone.[2]

Quantitative Data for a 4-Pyridone Riboside Derivative:

| Compound | Cell Line | Activity | Reference |

| 4-Pyridone Riboside of 3-hydroxy-2-methyl-1H-pyridin-4-one analog | P-388 | Twofold lower ID50 than parent pyridone | [2] |

Iron Chelating and MAO-B Inhibitory Agents

This pyridinone derivative is also a precursor for compounds with dual therapeutic potential. For instance, it can be used to prepare 2-methyl-3-hydroxy-1-((coumarin-3-yl)methyl)pyridin-4(1H)-one, a compound reported to possess both iron-chelating and monoamine oxidase B (MAO-B) inhibitory activities.[5]

Experimental Protocol: Synthesis of a Derivative

-

Combine 3-bromomethyl coumarin (717.2 mg, 3 mmol), this compound (430.5 mg, 2 mmol), potassium carbonate (414.6 mg, 3 mmol), acetonitrile (12 mL), and water (1.5 mL) in a 25 mL single-mouth flask.

-

Heat the mixture to reflux until the reaction is complete as monitored by TLC.

-

Remove the solvent by vacuum distillation.

-

Purify the residue by column chromatography to obtain the intermediate. The reported yield is 59%.[5]

-

Further de-methylation using a suitable method (e.g., with a strong acid or other demethylating agent) would be required to yield the final 3-hydroxy derivative with iron chelating properties.

Experimental Protocols for Biological Evaluation of Derivatives

The following are generalized protocols for assessing the biological activities of derivatives synthesized from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of potential antitumor derivatives.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Iron Chelation Assay (Ferrozine-based)

This colorimetric assay can be used to determine the iron-chelating capacity of the synthesized derivatives.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to a solution of ferrous sulfate (FeSO₄).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) to allow for chelation.

-

Ferrozine Addition: Add a solution of ferrozine to the wells. Ferrozine forms a colored complex with free ferrous ions.

-

Absorbance Measurement: Measure the absorbance of the ferrozine-Fe(II) complex at 562 nm.

-

Data Analysis: A decrease in absorbance compared to a control without the chelator indicates iron-chelating activity. The percentage of iron chelation can be calculated.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of the derivatives on MAO-B activity.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the MAO-B enzyme solution to wells containing various concentrations of the test inhibitor and a known MAO-B inhibitor as a positive control (e.g., selegiline). Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Add a solution containing the MAO-B substrate (e.g., tyramine) and a probe that detects hydrogen peroxide (a byproduct of the MAO reaction).

-

Fluorescence Measurement: Measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm) at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to MAO-B activity. A decrease in the rate in the presence of the test compound indicates inhibition. IC50 values can be determined from a dose-response curve.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the versatility of the pyridin-4-one core allow for the development of a diverse range of derivatives. While the parent compound itself has not been reported to have significant biological activity, its derivatives have shown promise as antitumor agents, iron chelators, and MAO-B inhibitors. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel compounds based on this valuable scaffold. Further research into the structure-activity relationships of these derivatives will be instrumental in advancing new therapeutic agents into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3-hydroxy-2- and -4-pyridone nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of 3-Methoxy-2-methyl-1H-pyridin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Methoxy-2-methyl-1H-pyridin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents. This document details available product specifications from various suppliers, outlines a key synthetic protocol for its use in nucleoside synthesis, and illustrates a potential signaling pathway for its derivatives in cancer therapy.

Commercial Availability and Product Specifications

This compound (CAS No. 76015-11-7) is available from a range of chemical suppliers catering to the research and development market. The purity and specifications of the compound may vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number | Purity | Molecular Weight | Melting Point (°C) | Appearance | Notes |

| Sigma-Aldrich | 542164 | 97% | 139.15 | 156-160 | - | - |

| Manchester Organics | N41528 | Inquire | 139.152 | - | - | - |

| Toronto Research Chemicals | M290875 | - | 139.15 | - | Beige Solid | - |

| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | - | Inquire | 139.15 | 153-154 | Powder or liquid | Also provides Density (1.12g/cm3), Boiling Point (252.7ºC at 760 mmHg), and Flash Point (106.6ºC).[1] |

| CP Lab Chemicals | - | min 97% | 139.15 | - | - | For professional manufacturing, research laboratories and industrial or commercial usage only.[2] |

| Research Scientific | SA/542164-25G | 97% | - | - | - | - |

Note: Product availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocol: Synthesis of 4-Pyridone Nucleoside Derivatives

This compound is a crucial precursor for the synthesis of 4-pyridone nucleoside derivatives, which have shown potential as antitumor agents. The following protocol is a generalized procedure based on established methodologies for the synthesis of such compounds.

Objective: To synthesize N-glycosylated 4-pyridone nucleosides from this compound.

Materials:

-

This compound

-

Hexamethyldisilazane (HMDS)

-

Anhydrous acetonitrile

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected sugar)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Methanolic ammonia

Procedure:

-

Silylation of the Pyridone: A suspension of this compound in hexamethyldisilazane (HMDS) is heated at reflux until a clear solution is obtained. The excess HMDS is then removed under reduced pressure to yield the silylated pyridone as an oil.

-

Glycosylation: The silylated pyridone is dissolved in anhydrous acetonitrile. To this solution, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added. The mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is diluted with dichloromethane (DCM) and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to afford the protected 4-pyridone nucleoside.

-

Deprotection: The purified protected nucleoside is dissolved in methanolic ammonia and stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by a suitable method (e.g., recrystallization or chromatography) to yield the final deprotected 4-pyridone nucleoside.

Characterization: The structure and purity of the synthesized nucleoside should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and HPLC.

Anticancer Signaling Pathway of Pyridone Derivatives

Derivatives of pyridinone have been investigated for their anticancer properties. While the specific signaling pathway for this compound derived nucleosides is not extensively detailed in publicly available literature, a plausible mechanism can be inferred from studies on structurally related pyridone compounds. The following diagram illustrates a potential signaling pathway for the anticancer activity of pyridone derivatives, which involves the induction of oxidative stress and apoptosis.

Caption: Anticancer mechanism of pyridone derivatives.

This guide serves as a starting point for researchers and drug development professionals working with this compound. For detailed and specific applications, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

Methodological & Application

Application of 3-Methoxy-2-methyl-1H-pyridin-4-one in Cancer Research: A Focus on the Pyridinone Scaffold

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a heterocyclic organic compound belonging to the pyridinone class. While direct studies on the anticancer properties of this specific molecule are limited in publicly available literature, the pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, demonstrating a broad range of biological activities, including significant potential in oncology.[1][2][3] Pyridinone derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1][2][4] This document provides an overview of the potential applications of the this compound scaffold in cancer research, drawing insights from studies on related pyridinone-containing molecules.

The core structure of pyridinone allows for versatile chemical modifications, enabling the synthesis of a wide array of derivatives.[1][2] These derivatives have been shown to interact with various biological targets, including protein kinases, histone deacetylases (HDACs), and components of the apoptotic and cell cycle machinery.[1][2][5][6] Therefore, this compound can serve as a valuable starting material or a key building block for the synthesis of novel anticancer drug candidates.

Potential as a Scaffold for Anticancer Drug Discovery

The pyridinone nucleus is a key pharmacophore in numerous compounds exhibiting potent antiproliferative activity against a variety of human cancer cell lines.[1][2][4] The utility of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological activity.

Key attributes of the pyridinone scaffold in cancer drug design include:

-

Hydrogen Bonding Capability: The pyridinone ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of biological targets.[1][2][3]

-

Bioisosteric Replacement: The pyridinone moiety can serve as a bioisostere for other chemical groups, such as amides and phenols, which can improve metabolic stability and pharmacokinetic profiles.[1][2][3]

-

Structural Versatility: The scaffold allows for substitutions at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][2]

Mechanisms of Action of Pyridinone Derivatives in Cancer

Research on various pyridinone derivatives has elucidated several mechanisms through which they exert their anticancer effects:

-

Induction of Apoptosis: Many pyridinone-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of key apoptotic proteins.[5][6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[4][5][6] This is often mediated by the upregulation of cell cycle inhibitors like p53 and p21.[5][6]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[7] These compounds can block the signaling pathways that drive cancer cell growth and survival.

-

JNK Pathway Upregulation: Some pyridinone derivatives have been observed to upregulate the c-Jun N-terminal kinase (JNK) pathway, which can contribute to the induction of apoptosis.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of several pyridinone derivatives from the literature, highlighting the potential of this chemical class.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [5] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | MCF-7 (Breast Cancer) | >15 | [4] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | HepG2 (Liver Cancer) | 7.8 ± 0.5 | [4] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | MCF-7 (Breast Cancer) | >15 | [4] |

| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic Cancer) | 1.95 | [8] |

| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | [9] |

| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h) | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (pyridinone derivative) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Visualizations

Caption: A generalized workflow for the discovery and development of anticancer agents based on the pyridinone scaffold.

Caption: Simplified diagram of signaling pathways modulated by some anticancer pyridinone derivatives.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Methoxy-2-methyl-1H-pyridin-4-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methyl-1H-pyridin-4-one is a key heterocyclic building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate. Its structure, derived from the naturally occurring compound maltol, provides a versatile scaffold for the synthesis of various biologically active molecules. This document outlines its primary applications, detailed synthesis protocols, and the mechanisms of action of downstream drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 76015-11-7 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Beige Solid | [1] |

| Melting Point | 153-154 °C | |

| Storage | 2-8°C in a refrigerator under an inert atmosphere | [1] |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of several classes of therapeutic agents.

Iron Chelating Agents

This intermediate is a precursor to potent iron chelators, most notably in the synthesis of Deferiprone. Deferiprone is an orally active drug used to treat iron overload in patients with thalassemia major.[2][3] The pyridinone ring system is essential for its ability to bind to ferric iron.

Potential Antitumor Agents

This compound has been utilized as a reactant in the synthesis of 4-pyridone nucleoside derivatives, which have demonstrated potential as antitumor agents.[1][4] These compounds are being investigated for their efficacy against various cancer cell lines.

Experimental Protocols

Synthesis of this compound from Maltol

This two-step protocol describes the synthesis of the title compound starting from maltol.[5]

Step 1: Synthesis of 2-methyl-3-methoxypyranone

-

Reactants and Reagents:

-

Maltol (7.56 g, 60 mmol)

-

Acetone (100 mL)

-

Methyl iodide (9.37 g, 66 mmol)

-

Anhydrous sodium sulfate

-

Dichloromethane (200 mL total)

-

Water (100 mL)

-

-

Procedure:

-

To a 250 mL single-neck flask, add maltol, acetone, and methyl iodide.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, remove the solvent by rotary evaporation.

-

Dissolve the residue in 100 mL of water.

-

Extract the aqueous solution four times with 50 mL of dichloromethane each.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-